24-Nor Ursodeoxycholic Acid-d5
Description
Properties
Molecular Formula |
C₂₃H₃₃D₅O₄ |
|---|---|
Molecular Weight |
383.58 |
Synonyms |
(3α,5β,7β)-3,7-Dihydroxy-24-norcholan-23-oic Acid-d5; _x000B_3α,7β-Dihydroxy-24-nor-5β-cholan-23-oic Acid-d5; Norursodeoxycholic Acid-d5; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Strategies for 24 nor Ursodeoxycholic Acid D5
Synthetic Pathways for the Preparation of 24-Nor-Ursodeoxycholic Acid
The preparation of 24-nor-ursodeoxycholic acid (nor-UDCA) typically begins with a naturally occurring C24 bile acid, such as ursodeoxycholic acid or cholic acid. nih.govnih.gov The core of the synthesis involves shortening the C24 side chain by one carbon atom.
A prevalent method for this one-carbon degradation is a "second order" Beckmann rearrangement. nih.govresearchgate.net This procedure starts with a suitable C24 bile acid precursor, like ursodeoxycholic acid. The process involves:
Protection of Hydroxyl Groups : The hydroxyl groups on the steroid nucleus (at C3 and C7) are often protected, for instance, as formates.
Side Chain Modification : The protected bile acid is treated with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. This induces a Beckmann rearrangement of the side chain, converting it into a 24-nor-23-nitrile. nih.govresearchgate.net
Hydrolysis : The resulting nitrile is then subjected to alkaline hydrolysis to yield the final 24-nor-ursodeoxycholic acid. nih.gov
This synthetic route has been successfully applied to produce a variety of nor-bile acids, including nor-ursodeoxycholic acid, from their natural C24 counterparts. nih.govresearchgate.net An alternative, though historically more classic, method is the Barbier-Wieland degradation, which also achieves the shortening of the side chain by one methylene (B1212753) group. nih.gov More recent patented methods describe the synthesis starting from the 7-oxo derivative of the parent bile acid, followed by reduction of the keto group after the side chain has been shortened. google.com
Another documented approach involves the oxidative decarboxylation of formyloxy-5β-cholanic acids using lead tetraacetate to generate 24-nor-5β-chol-22-enes. nih.gov These intermediates can then be further processed to yield the saturated nor-bile acid.
Regioselective Deuteration Methodologies for C-D Bond Incorporation
The introduction of deuterium (B1214612) atoms into a molecule like nor-UDCA requires precise and regioselective methods to ensure the label is placed at specific positions. arkat-usa.org Stable isotopes are incorporated into drug molecules primarily for use as tracers in quantitative analysis during drug development. medchemexpress.commedchemexpress.com
Synthetic Routes for Deuterium Labeling at Specific Positions (e.g., d5)
Achieving a d5-labeled analog like 24-nor-ursodeoxycholic acid-d5 involves incorporating five deuterium atoms onto the molecule. synzeal.com While specific literature detailing the exact d5 labeling strategy for nor-UDCA is proprietary, general principles for steroid deuteration can be applied. Steroids are primarily hydrocarbons with few functional groups, making site-specific labeling challenging. arkat-usa.org Common strategies include:
Catalytic Deuteration : This is a fundamental technique for introducing deuterium into steroid frameworks. smolecule.com It often involves the reduction of double bonds using deuterium gas (D2) and a catalyst. However, this can lack regioselectivity if multiple double bonds are present. arkat-usa.org
H/D Exchange Reactions : These reactions are typically performed under acidic or basic conditions or with metal catalysts, allowing for the exchange of hydrogen atoms for deuterium from a deuterium source like heavy water (D2O). nih.govrsc.org For instance, metal-catalyzed H/D exchange using ruthenium, iridium, or iron catalysts offers high selectivity. nih.gov
Labeling via Precursors : A common strategy is to synthesize the deuterated compound from a precursor that already contains the deuterium atoms or is amenable to specific deuteration steps. nih.gov For d5 labeling on the steroid nucleus, this might involve deuterating a keto-enol system. For example, labeling at positions 2, 2, 3, 4, and 4, as seen in some deuterated steroids, can be achieved through specific enolization and deuteration steps. ontosight.ai
Precursor Selection and Reaction Optimization for Isotopic Purity
The choice of precursor is crucial for successful isotopic labeling. The synthesis often starts with the non-deuterated target molecule or a close derivative. For 24-nor-ursodeoxycholic acid-d5, the synthesis would likely begin with 24-nor-ursodeoxycholic acid or a protected intermediate from its synthesis.
Reaction conditions must be optimized to achieve high isotopic purity and incorporation. Key considerations include:
Deuterium Source : The choice of deuterium source (e.g., D2 gas, D2O, deuterated solvents, or deuterated reagents) is critical. rsc.org D2O is often favored as a benign and inexpensive option. rsc.org
Catalyst : In catalytic deuteration or H/D exchange, the catalyst selection (e.g., Raney nickel, palladium, rhodium, manganese, or iron complexes) dictates the efficiency and regioselectivity of deuterium incorporation. arkat-usa.orgrsc.org
Reaction Conditions : Temperature, pressure, and reaction time must be carefully controlled to maximize deuterium incorporation while minimizing side reactions or loss of stereochemical integrity. The use of techniques like ultrasound-assisted microcontinuous flow has been shown to enable highly selective deuteration at room temperature. nih.gov
Achieving high isotopic purity, often exceeding 98%, is essential for the utility of the deuterated standard in quantitative mass spectrometry. nih.gov
Advanced Spectroscopic Characterization of Deuterated Analogs for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Confirming the structure and verifying the location and extent of deuterium incorporation in 24-nor-ursodeoxycholic acid-d5 requires advanced spectroscopic techniques.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium. The molecular weight of the deuterated compound will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated. For 24-nor-ursodeoxycholic acid-d5, the molecular weight should increase by approximately 5 Da compared to the unlabeled compound (C23H38O4, MW: 378.55 g/mol ). biosynth.com High-resolution mass spectrometry can confirm the elemental composition and isotopic enrichment. Tandem mass spectrometry (MS/MS) helps to localize the deuterium atoms by analyzing the fragmentation patterns. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of bile acids and their deuterated analogs. nih.govacs.org
¹H NMR (Proton NMR): In ¹H NMR spectra of a deuterated compound, the signals corresponding to the positions where deuterium has replaced hydrogen will disappear or be significantly reduced in intensity. This provides direct evidence of the location of the deuterium labels. drajaysharma.co.innih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only at the positions of deuteration. acs.org This is a powerful tool for confirming the regioselectivity of the labeling process.
¹³C NMR (Carbon-13 NMR): The incorporation of deuterium can cause small shifts (isotope shifts) in the signals of adjacent carbon atoms in the ¹³C NMR spectrum. nih.gov Furthermore, the coupling between carbon and deuterium (C-D coupling) can be observed, which is different from C-H coupling, providing further structural confirmation.
The following tables summarize typical data used in the characterization of such compounds.
Table 1: Representative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Shift (vs. Unlabeled) |
| 24-Nor-ursodeoxycholic Acid | C₂₃H₃₈O₄ | 378.55 | N/A |
| 24-Nor-ursodeoxycholic Acid-d5 | C₂₃H₃₃D₅O₄ | ~383.58 | +5 |
This table is illustrative and based on the chemical formulas. Actual mass spectrometry results would show specific m/z values for observed ions.
Table 2: Illustrative NMR Spectroscopy Characterization
| Technique | Observation | Purpose |
| ¹H NMR | Disappearance or reduction of proton signals at specific chemical shifts. | Confirms the location of deuterium incorporation by identifying the absent protons. |
| ²H NMR | Presence of signals corresponding to the chemical shifts of the deuterated positions. | Directly detects and confirms the positions of the deuterium labels. |
| ¹³C NMR | Small upfield shifts (isotope effect) for carbons bonded to deuterium; altered splitting patterns due to C-D coupling. | Provides further structural confirmation and verifies the location of the deuterium atoms. |
This table outlines the general principles of NMR characterization for deuterated compounds.
Advanced Analytical Methodologies Employing 24 nor Ursodeoxycholic Acid D5
Quantitative Analysis of Bile Acids in Biological Systems via Mass Spectrometry
Mass spectrometry, coupled with chromatographic separation, has become the gold standard for the analysis of bile acids due to its high sensitivity and specificity. researchgate.net This powerful combination allows for the detailed profiling of a wide array of bile acid species, even at low concentrations. sciex.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the simultaneous quantification of multiple bile acids in biological samples. nih.govresearchgate.net The development of a robust LC-MS/MS method involves several critical steps, including the optimization of chromatographic separation, mass spectrometric conditions, and sample preparation. mdpi.com
Method validation is a crucial aspect, ensuring the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, and sensitivity. For instance, a developed LC-MS/MS method for 15 bile acid species demonstrated good linearity with regression coefficients greater than 0.99 over a concentration range of 5 ng/mL to 5000 ng/mL. nih.gov The accuracies were reported to be between 85% and 115%, with both intra- and inter-assay imprecision being less than 10%. nih.gov The lower limit of quantification (LLOQ) is another critical parameter, with some methods achieving LLOQs in the sub-nanomolar range. nih.gov
The use of Ultra-Performance Liquid Chromatography (UPLC) can significantly enhance the separation of bile acids, offering shorter analysis times and improved resolution compared to conventional HPLC. waters.comoup.com One UPLC-MS method allowed for the separation and detection of 24 bile acids within a 4-minute window. waters.com
Table 1: Example of LC-MS/MS Method Validation Parameters for Bile Acid Quantification
| Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | >0.99 | nih.gov |
| Accuracy | 85-115% | nih.gov |
| Intra-assay Precision (CV) | <10% | nih.gov |
| Inter-assay Precision (CV) | <10% | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another established technique for bile acid analysis. nih.govsigmaaldrich.cn This method typically requires a derivatization step to increase the volatility of the bile acids before they can be analyzed by GC. jscimedcentral.com Common derivatization procedures involve methylation followed by silylation. d-nb.info
Validated GC-MS methods have demonstrated good linearity, precision, and accuracy for the quantification of various bile acids in serum. d-nb.info For example, one method showed a detection limit of 0.4 µmol/L and linearity in the range of 2–30 µmol/L. d-nb.info The use of an internal standard, such as nor-deoxycholic acid, resulted in a recovery of 96.2%. d-nb.info
While LC-MS/MS is often preferred for its ability to analyze conjugated and unconjugated bile acids simultaneously without derivatization, GC-MS remains a valuable tool, particularly for specific applications and for providing complementary information. researchgate.netd-nb.info
The use of stable isotope-labeled internal standards is essential for accurate quantification in mass spectrometry-based methods. sigmaaldrich.cn These standards, which have a chemical structure nearly identical to the analyte but a different mass due to the incorporation of stable isotopes like deuterium (B1214612), are added to samples at a known concentration before sample preparation. caymanchem.com
24-Nor Ursodeoxycholic Acid-d5, a deuterated analog of 24-Nor Ursodeoxycholic Acid, serves as an ideal internal standard in bile acid analysis. smolecule.comlgcstandards.compharmaffiliates.com Its primary role is to compensate for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the instrument's response, including matrix effects and ion suppression. sigmaaldrich.cnresearchgate.net Because the stable isotope-labeled standard co-elutes with the endogenous analyte and experiences the same ionization effects, it allows for a more accurate and precise measurement of the analyte's concentration. researchgate.net The use of deuterated bile acid standards has been shown to provide high-quality data with excellent precision and accuracy. nih.gov
Chromatographic Separation Techniques for Bile Acid Mixtures
The complexity of bile acid mixtures, which often contain numerous isomers, necessitates high-efficiency chromatographic separation prior to mass spectrometric detection. sciex.com Reversed-phase liquid chromatography (RPLC) is the most commonly employed technique. nih.gov C18 columns are frequently used, providing good separation for a wide range of bile acids. nih.govsemanticscholar.org
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically required to achieve optimal separation of both unconjugated and conjugated bile acids. nih.govmdpi.com Mobile phases often consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of an acid like formic acid to improve ionization. nih.govnih.gov
Ultra-Performance Liquid Chromatography (UPLC) systems, which utilize smaller particle size columns (typically less than 2 µm), offer significant advantages over traditional HPLC. waters.comoup.com UPLC provides higher resolution, increased sensitivity, and faster analysis times, allowing for the separation of a large number of bile acids in a single run. waters.comoup.com For instance, a UPLC method was able to separate over 30 individual bile acids in a 5-minute window. waters.com
Table 2: Comparison of Chromatographic Techniques for Bile Acid Analysis
| Technique | Column Type | Key Advantages | Reference |
|---|---|---|---|
| HPLC | C18 | Robust, widely available | nih.govsemanticscholar.org |
| UPLC | Sub-2 µm C18 or other advanced chemistries | High resolution, speed, sensitivity | waters.comoup.com |
Methodological Considerations for Matrix Effects and Ion Suppression in Bile Acid Quantification
A significant challenge in the quantification of bile acids in biological matrices like plasma, serum, and urine is the presence of matrix effects. nih.govmdpi.com These effects, caused by co-eluting endogenous compounds, can either suppress or enhance the ionization of the target analytes in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov
Ion suppression is the more common phenomenon and can significantly impact the sensitivity and reproducibility of an assay. researchgate.net Several strategies can be employed to mitigate matrix effects. One common approach is to dilute the sample, which can reduce the concentration of interfering substances. mdpi.com However, this may compromise the ability to detect low-abundance bile acids. mdpi.com
The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. researchgate.net Since the internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in the same way. researchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by ion suppression or enhancement can be effectively normalized, leading to more accurate and reliable quantitative results. researchgate.net Proper sample preparation techniques, such as solid-phase extraction (SPE) or protein precipitation, are also crucial for removing a significant portion of the matrix components before analysis. researchgate.netresearchgate.net
Pharmacokinetic and Metabolic Research Utilizing 24 nor Ursodeoxycholic Acid D5
In Vitro Metabolic Transformations of 24-Nor Ursodeoxycholic Acid
In vitro studies have been crucial in defining the metabolic fate of 24-Nor-UDCA, highlighting significant differences from its parent compound, UDCA.
Hepatic Metabolism and Phase I/II Biotransformation Pathways (e.g., hydroxylation, sulfation, glucuronidation)
Unlike UDCA, which is primarily conjugated with glycine (B1666218) or taurine (B1682933) in the liver, 24-Nor-UDCA undergoes extensive Phase I and Phase II biotransformation. capes.gov.brnih.gov In human liver slices, the primary metabolic pathway for 24-Nor-UDCA is glucuronidation, forming a C-23 ester glucuronide. capes.gov.br This contrasts with UDCA, which is readily conjugated with amino acids. capes.gov.br
In preclinical models, particularly in mice, 24-Nor-UDCA metabolism is characterized by hydroxylation, sulfation, and glucuronidation. nih.govresearchgate.net These modifications increase the hydrophilicity of the molecule, which is a key aspect of its therapeutic mechanism. nih.govresearchgate.net Studies in rodents have also identified 5β-hydroxylation as a major biotransformation pathway, leading to the formation of 3,5,7-trihydroxy nor-bile acids. researchgate.net The induction of detoxifying enzymes such as Cyp2b10, Cyp3a11, and Sult2a1 has been observed in mice treated with 24-Nor-UDCA, further highlighting its role in promoting the detoxification and elimination of bile acids. nih.govresearchgate.net
A study utilizing liver microsomes demonstrated that 24-Nor-UDCA can undergo hydroxylation, oxidation, and epimerization, followed by glucuronidation and sulfation. nih.gov This sequential metabolism was elucidated by incubating the compound with enzyme-enriched liver microsomes. nih.gov
In Vivo Pharmacokinetic Disposition in Preclinical Animal Models
The use of 24-Nor-UDCA-d5 as a tracer has been invaluable for in vivo pharmacokinetic studies in animal models, allowing for precise tracking of its absorption, distribution, and elimination. clearsynth.com
Absorption, Distribution, and Elimination Studies using Deuterated Tracers
Studies in humans using tracer doses have shown that 24-Nor-UDCA is excreted in both bile and urine. capes.gov.br The primary metabolite found in both fluids is the C-23 ester glucuronide. capes.gov.br This indicates a significant renal elimination pathway for the glucuronidated metabolite in humans, a feature not as prominent in animal models. capes.gov.br
In mouse models, 24-Nor-UDCA and its metabolites have been studied in serum, liver, bile, and urine. nih.govresearchgate.net These studies confirm its extensive metabolism and subsequent excretion. The use of deuterated tracers allows for the differentiation of the administered compound and its metabolites from the endogenous bile acid pool, providing clear pharmacokinetic data.
Assessment of Enterohepatic Circulation Dynamics with Isotopic Labeling
Isotopic labeling has been instrumental in understanding the unique enterohepatic circulation of 24-Nor-UDCA. Due to its resistance to amidation, 24-Nor-UDCA can be passively reabsorbed by cholangiocytes, leading to a "cholehepatic shunting" mechanism. researchgate.netnih.gov This process allows the compound to shuttle between the bile ducts and the liver, inducing a bicarbonate-rich hypercholeresis. capes.gov.brnih.gov
Studies in mice have shown that the choleretic effects of 24-Nor-UDCA are not dependent on the apical sodium-dependent bile acid transporter (ASBT), a key transporter in the enterohepatic circulation of conventional bile acids. nih.govnih.gov This suggests that 24-Nor-UDCA can stimulate bile flow even when the primary intestinal bile acid reabsorption mechanism is inhibited. biorxiv.org This cholehepatic shunting, combined with conventional enterohepatic cycling, continues until the molecule is metabolized into a more polar form and excreted. researchgate.netnih.gov
Identification and Quantification of 24-Nor Ursodeoxycholic Acid Metabolites in Biological Samples
The identification and quantification of 24-Nor-UDCA metabolites in biological samples like serum, liver, bile, and urine have been achieved through chromatographic and mass spectrometric methods. capes.gov.brnih.gov In humans, the dominant metabolite identified is the C-23 ester glucuronide. capes.gov.br In mice, a variety of hydroxylated, sulfated, and glucuronidated metabolites have been detected, reflecting the extensive biotransformation this compound undergoes. nih.govresearchgate.net
The following table summarizes the major metabolites of 24-Nor-UDCA identified in different biological matrices and species.
| Metabolite Type | Biological Matrix | Species | Reference |
| C-23 Ester Glucuronide | Bile, Urine | Human | capes.gov.br |
| Hydroxylated Metabolites | Serum, Liver, Bile, Urine | Mouse | nih.govresearchgate.net |
| Sulfated Metabolites | Serum, Liver, Bile, Urine | Mouse | nih.govresearchgate.net |
| Glucuronidated Metabolites | Serum, Liver, Bile, Urine | Mouse | nih.govresearchgate.net |
| 3,5,7-trihydroxy nor-bile acids | Bile | Rodent | researchgate.net |
Molecular and Cellular Mechanisms of 24 nor Ursodeoxycholic Acid in Preclinical Contexts
Modulation of Bile Acid Transport Systems and Efflux Pumps
The therapeutic action of norUDCA is significantly linked to its ability to modulate the expression and function of various transporters involved in bile acid homeostasis, leading to a less toxic bile acid pool and enhanced elimination pathways.
| Transporter | Effect of norUDCA | Location | Function | Reference |
|---|---|---|---|---|
| MRP3 (Mrp3) | Upregulation/Induction | Basolateral Membrane (Hepatocyte) | Efflux of bile acids into sinusoidal blood | nih.govnih.gov |
| MRP4 (Mrp4) | Upregulation/Induction | Basolateral Membrane (Hepatocyte) | Efflux of bile acids into sinusoidal blood | nih.govnih.gov |
| ASBT | Not required for choleretic action | Apical Membrane (Cholangiocyte/Ileum) | Bile acid uptake/reabsorption | nih.govnih.gov |
| OSTα | Not required for choleretic action | Basolateral Membrane (Cholangiocyte/Ileum) | Bile acid efflux | nih.gov |
Activation of Specific Ion Channels (e.g., TMEM16A) and Biliary Secretion
A cornerstone of norUDCA's mechanism is its ability to induce a profound, bicarbonate-rich hypercholeresis. karger.com This is achieved through a unique process called cholehepatic shunting, which is facilitated by its resistance to amidation. karger.com Unconjugated norUDCA secreted into the bile canaliculus can be protonated and passively diffuse across the apical membrane of cholangiocytes (bile duct cells). Inside the cell, it is deprotonated, and this process drives the secretion of bicarbonate ions (HCO3-) into the bile duct lumen via the chloride/bicarbonate anion exchanger AE2. nih.gov
Recent studies have revealed a more direct molecular mechanism for this effect: norUDCA potently and directly activates the Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel, on the apical membrane of cholangiocytes. nih.govupmcphysicianresources.com The activation of TMEM16A provides the driving force for fluid and bicarbonate secretion. nih.gov This activation is independent of ASBT-mediated uptake into the cell, meaning norUDCA can directly stimulate biliary secretion without relying on major bile acid uptake transporters. nih.govupmcphysicianresources.com This flushing of the bile ducts with a bicarbonate-rich, fluid bile dilutes toxic bile acids and protects cholangiocytes from injury. nih.gov
Engagement with Nuclear and G Protein-Coupled Bile Acid Receptors
Unlike many natural bile acids that function as signaling molecules by activating specific receptors, norUDCA appears to exert its primary therapeutic effects through mechanisms largely independent of the main nuclear and G protein-coupled bile acid receptors.
Farnesoid X Receptor (FXR) Signaling Pathway Modulation
The Farnesoid X Receptor (FXR) is a critical nuclear receptor that functions as the body's primary sensor for bile acids, regulating their synthesis and transport. nih.govresearcher.life Activation of FXR by bile acids like chenodeoxycholic acid initiates a signaling cascade that suppresses bile acid production and promotes their elimination. researcher.life However, preclinical studies have demonstrated that norUDCA does not activate FXR. nih.gov This lack of FXR agonism is a key differentiating feature of norUDCA and suggests that its beneficial effects on cholestasis are not mediated by this classical bile acid signaling pathway. This may be advantageous, as targeting FXR can sometimes lead to side effects. nih.gov
Takeda G Protein-Coupled Receptor 5 (TGR5) Activation and Downstream Effects
Takeda G Protein-Coupled Receptor 5 (TGR5) is a cell surface receptor activated by bile acids that is involved in regulating energy metabolism, inflammation, and other cellular processes. mdpi.comdovepress.com Similar to its interaction with FXR, norUDCA has been shown to exert no direct effect on TGR5. nih.gov While its parent compound, UDCA, is considered a weak TGR5 agonist, norUDCA's therapeutic actions are not dependent on this pathway. nih.gov This further reinforces the concept that norUDCA's primary mechanisms are rooted in its physicochemical properties that facilitate cholehepatic shunting and direct cholangiocyte stimulation, rather than engagement with major bile acid signaling receptors.
| Receptor | Receptor Type | Interaction with norUDCA | Primary Function | Reference |
|---|---|---|---|---|
| FXR | Nuclear Receptor | No activation | Regulates bile acid synthesis and transport | nih.gov |
| TGR5 | G Protein-Coupled Receptor | No activation | Regulates metabolism and inflammation | nih.gov |
Cellular Protective Mechanisms Against Bile Acid-Induced Cytotoxicity
NorUDCA employs a multi-faceted strategy to protect liver cells, particularly cholangiocytes, from the damaging effects of accumulating toxic bile acids during cholestasis.
A primary protective mechanism is the stimulation of a bicarbonate-rich bile flow, as described above. karger.com This creates a "bicarbonate umbrella" that increases the pH of the bile, keeping hydrophobic bile acids in their less toxic, ionized form and preventing them from passively entering and damaging cholangiocytes. xiahepublishing.com The simple dilution and flushing of toxic bile acids from the biliary tree further reduces their cytotoxic potential. nih.gov
Stabilization of Cellular Membranes and Organelle Integrity
24-Nor Ursodeoxycholic Acid (norUDCA), a synthetic analogue of ursodeoxycholic acid (UDCA), demonstrates significant cytoprotective properties through the stabilization of cellular membranes and the preservation of organelle integrity, particularly within hepatocytes. This protective capacity is rooted in its unique physicochemical characteristics and its influence on cellular processes that mitigate membrane-damaging events.
A primary mechanism by which norUDCA protects cellular membranes is by altering the composition of the bile acid pool. In cholestatic liver diseases, the accumulation of hydrophobic bile acids can lead to the solubilization of membrane lipids and the generation of reactive oxygen species, culminating in membrane damage and cell death. NorUDCA, being a hydrophilic bile acid, displaces these more toxic bile acids, thereby reducing their detergent-like effects on hepatocyte and cholangiocyte membranes.
Furthermore, norUDCA is known to induce a bicarbonate-rich hypercholeresis. This flushing of the biliary tree with a bicarbonate-rich fluid helps to protect the apical membranes of cholangiocytes from the injurious effects of retained bile acids. A key process contributing to this is "cholehepatic shunting," where norUDCA is absorbed by cholangiocytes and then re-secreted by hepatocytes. This recycling mechanism enhances its choleretic effect and provides a protective layer along the biliary epithelium.
At the subcellular level, evidence from studies on the parent compound, UDCA, strongly suggests that norUDCA plays a crucial role in maintaining the integrity of organelles, especially mitochondria. Toxic bile acids can induce the mitochondrial membrane permeability transition (MMPT), a critical event characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors. UDCA has been shown to inhibit the MMPT induced by hydrophobic bile acids, thereby preserving mitochondrial function and preventing the initiation of the apoptotic cascade. Given the structural similarity, norUDCA is anticipated to share this vital protective mechanism.
Interactive Data Table: Effects of norUDCA on Cellular and Organelle Integrity
| Mechanism | Effect | Preclinical Model | Key Findings |
| Membrane Stabilization | Displacement of hydrophobic bile acids | Mdr2 (-/-) mice | norUDCA treatment improved liver histology and reduced markers of liver injury. bohrium.com |
| Choleresis | Induction of bicarbonate-rich bile flow | In vivo rodent models | norUDCA stimulates bile flow, flushing injured bile ducts. |
| Organelle Integrity | Inhibition of Mitochondrial Membrane Permeability Transition (inferred from UDCA studies) | Isolated rat liver mitochondria | UDCA inhibits the MMPT induced by toxic bile acids. nih.gov |
| Autophagy | Promotion of autophagic flux | In vivo and in vitro models of α1-antitrypsin deficiency | norUDCA treatment enhanced autophagy and reduced protein aggregates. |
Attenuation of Oxidative Stress and Apoptotic Pathways in Hepatocytes
24-Nor Ursodeoxycholic Acid exerts a potent anti-apoptotic and anti-oxidative effect on hepatocytes by modulating key signaling pathways involved in cell death and the cellular stress response. These actions are critical to its therapeutic potential in various liver diseases characterized by increased hepatocyte apoptosis and oxidative damage.
A significant body of preclinical evidence demonstrates that norUDCA reduces hepatocyte apoptosis. In animal models of alcohol-related liver disease, administration of norUDCA was found to ameliorate liver injury and reduce hepatocyte death. This protective effect is, in part, attributed to its anti-inflammatory properties, including the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which is a potent inducer of apoptosis.
The anti-apoptotic effects of norUDCA are also mediated through the intrinsic, or mitochondrial, pathway of apoptosis. As mentioned previously, the inhibition of the MMPT is a critical step in preventing apoptosis. By stabilizing the mitochondrial membrane, norUDCA prevents the release of cytochrome c into the cytosol, a key event that triggers the activation of the caspase cascade. Studies on UDCA have shown that it can prevent the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a crucial step in the permeabilization of the outer mitochondrial membrane. A derivative of UDCA has also been shown to inhibit the activation of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis. nih.govnih.gov
Furthermore, norUDCA contributes to the attenuation of oxidative stress, a major driver of hepatocyte injury and apoptosis. While direct studies on norUDCA are emerging, research on its parent compound, UDCA, provides valuable insights into the likely mechanisms. UDCA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the increased expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). By bolstering the cell's endogenous antioxidant defenses, this pathway helps to neutralize reactive oxygen species (ROS) and mitigate oxidative damage to lipids, proteins, and DNA. In clinical studies with primary biliary cirrhosis patients, UDCA treatment was associated with enhanced hepatic Nrf2 activation and a reduction in markers of oxidative stress. nih.gov
In addition to promoting antioxidant enzyme expression, UDCA has been demonstrated to directly impact mitochondrial ROS production. By maintaining the mitochondrial transmembrane potential and the integrity of the electron transport chain, it can reduce the leakage of electrons that leads to the formation of superoxide (B77818) anions. This multi-pronged approach of both reducing ROS production and enhancing their detoxification underlies the potent anti-oxidative effects of this class of bile acids.
Interactive Data Table: norUDCA's Impact on Oxidative Stress and Apoptosis in Hepatocytes
| Pathway | Molecular Target/Process | Effect of norUDCA/UDCA | Preclinical Evidence |
| Apoptosis | Pro-inflammatory Cytokines (e.g., TNF-α) | Reduction in expression | Ameliorated ethanol-induced liver injury and reduced hepatocyte death in mice. |
| Mitochondrial Membrane Permeability Transition (MMPT) | Inhibition | UDCA inhibits MMPT induced by toxic bile salts in isolated mitochondria. nih.gov | |
| Bcl-2 Family Proteins | Inhibition of Bax translocation (inferred from UDCA studies) | UDCA prevents the mitochondrial translocation of Bax. | |
| Caspase Activation | Inhibition (demonstrated with a UDCA derivative) | A nitric oxide derivative of UDCA inhibited caspase-3, -8, and -9 activation. nih.govnih.gov | |
| Oxidative Stress | Nrf2 Signaling Pathway | Activation (inferred from UDCA studies) | UDCA increases nuclear Nrf2 levels and the expression of Nrf2-target genes in mouse liver. nih.gov |
| Reactive Oxygen Species (ROS) | Reduction in mitochondrial ROS production (inferred from UDCA studies) | UDCA preserves mitochondrial transmembrane potential and reduces ROS generation. | |
| Antioxidant Enzymes (e.g., HO-1, NQO1) | Increased expression (inferred from UDCA studies) | Activation of the Nrf2 pathway by UDCA leads to upregulation of antioxidant enzymes. nih.gov |
Immunomodulatory and Anti Inflammatory Properties of 24 nor Ursodeoxycholic Acid in Research Models
Regulation of Immune Cell Function and Activation
NorUDCA directly influences the behavior of key immune cells, particularly T-lymphocytes, which are central to the pathogenesis of many autoimmune and inflammatory conditions. Its regulatory actions encompass effects on different T-cell subsets and their differentiation pathways.
Studies have demonstrated that norUDCA has a direct modulatory impact on both CD4+ and CD8+ T-lymphocyte subsets. In research models of immune-mediated liver disease, such as the Mdr2 knockout mouse model of primary sclerosing cholangitis (PSC), norUDCA treatment led to a reduction in the number of hepatic innate and adaptive immune cells, including CD8+ T cells. nih.govresearchgate.net Further investigations in a non-cholestatic model of CD8+ T cell-driven liver injury confirmed that norUDCA can ameliorate hepatic immunopathology by directly affecting CD8+ T cells. nih.govresearchgate.net The compound was found to influence critical processes in these cells, including lymphoblastogenesis and expansion. nih.govresearchgate.net
Regarding CD4+ T cells, norUDCA's effects are often studied in the context of their differentiation into specialized helper subsets. In models of intestinal inflammation initiated by the transfer of naive CD4+ T cells (CD4+TNaive), norUDCA demonstrated a significant ability to regulate the subsequent immune response. bmj.comnih.govnih.gov
| T-Cell Subset | Model System | Observed Effects of norUDCA | Reference |
|---|---|---|---|
| CD8+ T Cells | Mdr2-/- Mouse Model (PSC) | Reduced hepatic infiltration | nih.govresearchgate.net |
| CD8+ T Cells | LCMV Infection Model (Hepatic Injury) | Modulation of lymphoblastogenesis and expansion | nih.govresearchgate.net |
| CD4+ T Cells | Adoptive CD4+TNaive Transfer (Colitis) | Regulation of differentiation and effector function | bmj.comnih.govnih.gov |
A pivotal aspect of norUDCA's immunomodulatory action is its ability to shift the balance between pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory regulatory T cells (Tregs). biorxiv.orgresearchgate.net In multiple animal models of intestinal inflammation, norUDCA consistently suppresses the effector functions of TH17 cells. bmj.comnih.govoregonstate.edu This is significant as excessive TH17 responses are implicated in the pathology of inflammatory bowel disease (IBD) and PSC. biorxiv.org
Mechanistically, norUDCA not only curtails the differentiation and pathogenicity of TH17 cells but also promotes the generation and abundance of Tregs. nih.govbiorxiv.orgmeduniwien.ac.at Research has shown that norUDCA can enhance the transdifferentiation of TH17 cells into both Treg and regulatory type 1 (Tr1) cells. bmj.comnih.gov This conversion from a pro-inflammatory to a regulatory phenotype is a key component of its anti-inflammatory effect. bmj.comnih.govoregonstate.edu Studies using in vivo ablation have confirmed that the induction of Tregs is crucial for the therapeutic effects of norUDCA on TH17-mediated pathogenicity. bmj.comnih.gov
Influence on Cellular Immunometabolism
NorUDCA's effects on immune cell function are intrinsically linked to its ability to reshape cellular metabolism. By targeting key metabolic signaling pathways, it can control the activation and effector functions of T cells.
A central mechanism underlying norUDCA's immunomodulatory properties is the attenuation of the glutamine-mTORC1-glycolysis signaling axis. bmj.comnih.govoregonstate.edu The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of immune cell metabolism, linking nutrient availability to cell growth, proliferation, and function. researchgate.netbiorxiv.org
Research has consistently shown that norUDCA targets and blunts mTORC1 activity in both CD4+ and CD8+ T cells. nih.govresearchgate.netbmj.com By inhibiting mTORC1, norUDCA represses the high rates of glycolysis that are essential to fuel the pro-inflammatory functions of activated T cells, particularly pathogenic TH17 cells. bmj.comnih.govbiorxiv.org This metabolic reprogramming involves restricting glutaminolysis (the breakdown of glutamine), which in turn suppresses the α-Ketoglutarate-dependent activation of mTORC1 and subsequent glycolysis. biorxiv.orgresearchgate.net This direct impact on immunometabolism distinguishes norUDCA's mode of action and is a primary driver of its ability to restrain T-cell-mediated inflammation. nih.govbiorxiv.org
| Component | Effect of norUDCA | Downstream Consequence | Reference |
|---|---|---|---|
| Glutaminolysis | Restricted | Reduced α-Ketoglutarate | biorxiv.orgresearchgate.net |
| mTORC1 Activity | Inhibited/Blunted | Decreased phosphorylation of downstream targets (e.g., RPS6) | nih.govbmj.comnih.gov |
| Glycolysis | Repressed | Reduced effector function of TH17 and CD8+ T cells | nih.govbiorxiv.orgbiorxiv.org |
By modulating T-helper cell differentiation and function, norUDCA consequently alters the production of key inflammatory cytokines. In models of intestinal inflammation, treatment with norUDCA leads to a reduction in the frequency of CD4+ T cells producing the signature TH17 cytokine, Interleukin-17A (IL-17A). nih.govbiorxiv.org Furthermore, it decreases the generation of highly pro-inflammatory "TH1-like-TH17" cells, which co-produce both IL-17A and Interferon-gamma (IFNγ), as well as cells that produce IL-17A and IL-22. bmj.comnih.govbiorxiv.org This targeted suppression of the cytokine profiles associated with pathogenic T cells is a direct outcome of its effects on T-cell differentiation and metabolism.
Mitigation of Inflammatory Responses in Hepatic and Intestinal Tissues in Animal Models
The immunomodulatory actions of norUDCA observed at the cellular level translate into significant therapeutic efficacy in animal models of liver and intestinal inflammation.
In various mouse models of sclerosing cholangitis and cholestatic liver injury (e.g., Mdr2-/- mice, bile duct ligation), norUDCA has demonstrated pronounced anti-inflammatory and anti-fibrotic effects. nih.govbohrium.com It ameliorates liver injury by reducing the infiltration of inflammatory immune cells and mitigating the subsequent pathological changes. nih.govbohrium.com Even in non-cholestatic, T-cell-driven models of liver injury, norUDCA alleviates hepatic inflammation and damage, underscoring its direct immunomodulatory capacity independent of its effects on bile flow. nih.govresearchgate.net
Similarly, in models of intestinal inflammation, such as colitis induced by the adoptive transfer of naive T cells, norUDCA effectively attenuates immunopathology. biorxiv.orgresearchgate.net It protects against colon shortening and reduces immune cell infiltration into the intestinal tissue. biorxiv.orgresearchgate.net These findings have been corroborated in humanized mouse models, where norUDCA was shown to limit inflammation driven by immune cells from patients with PSC, suggesting its potential relevance for human intestinal diseases. bmj.commeduniwien.ac.at
Applications of 24 nor Ursodeoxycholic Acid in Experimental Disease Models
Cholestatic Liver Disease Models
NorUDCA has been extensively studied in models of cholestatic liver disease, where the flow of bile from the liver is impaired, leading to bile acid accumulation, cellular injury, inflammation, and fibrosis.
The multidrug resistance gene 2 (Mdr2 or Abcb4) knockout mouse is a well-established genetic model for sclerosing cholangitis, a chronic cholestatic liver disease. nih.gov In this model, the absence of a key phospholipid transporter in the bile canalicular membrane leads to chronic bile duct injury, inflammation, and progressive fibrosis, closely mimicking aspects of human primary sclerosing cholangitis (PSC). nih.govnih.gov
Studies in Mdr2-/- mice have shown that norUDCA is superior to its parent compound, UDCA, in ameliorating the disease phenotype. nih.govnih.gov Treatment with norUDCA markedly improved serum liver tests and liver histology. nih.govresearchgate.net Key findings include significant reductions in the hepatic hydroxyproline (B1673980) content, a marker of fibrosis, as well as a decrease in the number of infiltrating neutrophils and proliferating liver cells (hepatocytes and cholangiocytes). nih.govresearchgate.net In contrast, UDCA was found to be less effective and in some cases aggravated liver injury in certain cholestatic models. researchgate.net The therapeutic mechanisms of norUDCA in these models involve increasing the hydrophilicity of the biliary bile acid pool and stimulating a bicarbonate-rich bile flow, which helps flush injured bile ducts. nih.gov
| Parameter | Effect of norUDCA Treatment in Mdr2-/- Mice | Reference |
| Serum Liver Tests | Markedly improved | nih.gov |
| Liver Histology | Markedly improved | nih.gov |
| Hepatic Hydroxyproline (Fibrosis) | Significantly reduced | nih.govresearchgate.net |
| Neutrophil Infiltration | Significantly reduced | nih.govresearchgate.net |
| Hepatocyte/Cholangiocyte Proliferation | Significantly reduced | nih.govresearchgate.net |
| Bile Acid Detoxification Enzymes | Coordinated induction | nih.govresearchgate.net |
| Biliary Bile Acid Secretion | Increased hydrophilicity | nih.gov |
Beyond the Mdr2-/- model, norUDCA has demonstrated potent anti-inflammatory and anti-fibrotic effects in other models of liver injury. In a murine model of hepatic schistosomiasis, a disease characterized by inflammation-driven liver fibrosis, norUDCA attenuated the inflammatory response. nih.gov Specifically, it reduced the size of hepatic granulomas and decreased TH2-mediated hepatic fibrosis. nih.gov
The mechanisms underlying these effects are multifaceted. NorUDCA induces detoxification and elimination pathways for toxic bile acids. nih.gov It undergoes extensive metabolism itself (hydroxylation, sulfation, and glucuronidation), which increases the hydrophilicity of bile. nih.govresearchgate.net This process is coupled with a coordinated induction of bile acid detoxifying enzymes (like Cyp2b10, Cyp3a11) and efflux pumps (Mrp3, Mrp4) that help clear bile acids from the liver. nih.govresearchgate.net Furthermore, norUDCA has been shown to directly modulate immune responses, contributing to its anti-inflammatory properties. nih.govnih.gov
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Preclinical Models
While specific studies on norUDCA in classic diet-induced NAFLD and NASH models are not extensively detailed in publicly available literature, its efficacy has been demonstrated in models with overlapping pathologies, such as alcohol-related liver disease (ALD). nih.govnih.gov ALD shares key features with NAFLD/NASH, including the accumulation of fat in the liver (steatosis), inflammation, and hepatocyte injury.
In an experimental ALD model, norUDCA treatment significantly decreased the hepatic steatosis score. nih.gov It also ameliorated ethanol-induced liver injury, reduced hepatocyte death, and lowered the expression of key pro-inflammatory cytokines, including TNF, IL-1β, and IL-6. nih.gov These findings suggest that norUDCA's mechanisms of action—reducing lipid accumulation and inflammation—are highly relevant to the pathologies of NAFLD and NASH. The progression of norUDCA to clinical trials for metabolic dysfunction-associated steatohepatitis (MASH) further indicates the existence of positive preclinical data in this area. drugbank.com
| Pathological Feature | Effect of norUDCA in an Experimental ALD Model | Reference |
| Hepatic Steatosis | Significantly decreased | nih.gov |
| Liver Injury | Ameliorated | nih.gov |
| Hepatocyte Death | Reduced | nih.gov |
| Pro-inflammatory Cytokines (TNF, IL-1β, IL-6) | Reduced expression | nih.gov |
| Hepatic Macrophage Phenotype | Shifted towards anti-inflammatory M2 type | nih.gov |
Intestinal Inflammation Models Related to Hepatic Pathologies
A strong association exists between cholestatic liver diseases like PSC and inflammatory bowel disease (IBD). Research has explored norUDCA's potential to modulate intestinal inflammation, particularly T-cell-driven immune responses. In various models of T helper-type 17 (TH17) cell-associated intestinal immunopathology, norUDCA has shown significant immunomodulatory effects.
NorUDCA was found to restrict TH17-mediated inflammation. It mitigates the pathogenicity of intraepithelial TH17 cells and reduces the generation of pro-inflammatory 'TH1-like-TH17' cells. Concurrently, it promotes the conversion of TH17 cells into regulatory T cells (Treg), which are crucial for suppressing excessive immune responses. This modulation of the TH17/Treg balance appears central to its beneficial effects on intestinal inflammation.
| Immune Cell/Process | Effect of norUDCA in Intestinal Inflammation Models |
| TH17 Pathogenicity | Mitigated |
| TH1-like-TH17 Generation | Decreased |
| TH17 to Treg Transdifferentiation | Enhanced |
| mTORC1 Signaling in T-cells | Attenuated |
Ex Vivo and In Vitro Organ Perfusion and Cell Culture Systems for Mechanistic Studies
Mechanistic studies using various in vitro systems have been crucial in elucidating how norUDCA exerts its effects at the cellular and molecular level. While specific studies using ex vivo organ perfusion—a technique to maintain whole organs outside the body for study—with norUDCA are not prominent in the literature, extensive research has been conducted using cell culture models. tno.nlresearchgate.net
In vitro experiments have provided key insights:
Immune Cell Modulation: NorUDCA has been shown to directly affect immune cells. In cultures of macrophages and dendritic cells, it influenced the surface expression of major histocompatibility complex (MHC) class II, which is critical for antigen presentation. nih.gov It also directly repressed the activation and proliferation of T-lymphocytes. nih.govresearchgate.net In isolated CD8+ T cells, norUDCA was found to affect lymphoblastogenesis, expansion, and cellular metabolism by targeting the mTORC1 signaling pathway. nih.gov
Cholangiocyte Function: Studies using cell lines that mimic the cells lining the bile ducts (cholangiocytes) revealed that norUDCA directly activates the TMEM16A chloride channel. upmcphysicianresources.com This activation increases secretion into the bile ducts, contributing to the stimulation of bile flow. upmcphysicianresources.com This direct effect provides a molecular explanation for its potent choleretic (bile flow-promoting) action. upmcphysicianresources.com
These in vitro findings demonstrate that norUDCA's therapeutic potential stems not only from its effects on bile composition but also from its direct immunomodulatory and cell-specific signaling activities.
Future Directions and Emerging Research Frontiers
Development of Advanced Deuterated Analogs for Specific Research Questions
The use of deuterated compounds is a cornerstone of quantitative analysis in mass spectrometry. clearsynth.com While d5-norUDCA serves as an excellent internal standard for quantifying its unlabeled counterpart, the future lies in creating more sophisticated deuterated analogs to answer highly specific biological questions. The placement and number of deuterium (B1214612) atoms can be strategically varied to probe metabolic stability, pathway flux, and enzyme-substrate interactions.
Future research could focus on:
Site-Specific Deuteration: Synthesizing norUDCA analogs with deuterium atoms placed at specific sites susceptible to metabolism (e.g., hydroxylation). This would allow researchers to track the rate and location of metabolic modifications, providing clearer insights into how norUDCA is processed by detoxification enzymes.
Heavy-Atom Isotope Effects: Developing analogs with deuterium at sites of enzymatic action can reveal kinetic isotope effects. Observing a slower reaction rate for the deuterated analog can help identify rate-limiting steps in norUDCA's metabolic pathways.
Multi-Labeled Tracers: Creating norUDCA molecules labeled with both deuterium and other stable isotopes (like ¹³C) would enable advanced "fluxomics" studies. These tracers would allow for the simultaneous tracking of different parts of the molecule as it is metabolized and incorporated into various cellular pools.
These advanced analogs will move beyond simple quantification to become dynamic tools for dissecting the precise biochemical journey of norUDCA within a biological system.
Table 1: Potential Advanced Deuterated Analogs and Their Research Applications
| Deuterated Analog | Position of Deuterium | Potential Research Question |
|---|---|---|
| Site-Specific norUDCA-d(n) | At sites of hydroxylation (e.g., C-1, C-6) | What are the primary sites and rates of Phase I metabolism by cytochrome P450 enzymes? |
| Kinetic Isotope norUDCA-d(n) | At a C-H bond broken during a rate-limiting enzymatic step | What is the kinetic mechanism and rate-limiting step of a specific metabolic conversion? |
Integration with Multi-omics Approaches for Comprehensive Biological Insights
The true potential of 24-norursodeoxycholic acid-d5 is realized when it is integrated into multi-omics workflows. nih.gov As a tracer, it allows researchers to follow its path through the system and measure its impact on the transcriptome, proteome, and metabolome simultaneously. This integrated approach provides a holistic view of the compound's mechanism of action, moving beyond a single pathway to a systems-level understanding. springernature.comnih.gov
Future research frontiers include:
Metabolomic Flux Analysis: By administering a known amount of d5-norUDCA, researchers can trace the label through various metabolic pathways. thermofisher.com Untargeted and targeted metabolomics can then identify novel metabolites of norUDCA and quantify how it alters the flux through endogenous pathways, such as central carbon metabolism or lipid synthesis. frontiersin.org
Proteomic and Transcriptomic Integration: After treating cells or animal models with d5-norUDCA, changes in protein and gene expression can be correlated with the compound's measured concentration in specific tissues. nih.gov This can reveal, for instance, which signaling proteins are up- or down-regulated in direct response to norUDCA's presence, linking the molecule to its functional effects. nih.gov
Microbiome-Metabolome Interactions: The gut microbiota extensively metabolizes bile acids. metwarebio.com Using d5-norUDCA in preclinical models with concurrent metagenomic sequencing and metabolomics can precisely map how specific gut microbes modify norUDCA and how, in turn, norUDCA and its metabolites alter the composition and metabolic output of the gut microbiome.
Table 2: Integrating d5-norUDCA with Multi-Omics Platforms
| Omics Platform | Role of 24-Norursodeoxycholic Acid-d5 | Example Research Goal |
|---|---|---|
| Metabolomics | Stable isotope tracer to follow metabolic fate. | Identify and quantify novel metabolites of norUDCA; measure its impact on endogenous metabolic pathways. |
| Proteomics | Perturbing agent to measure dose-dependent protein expression changes. | Correlate tissue concentrations of norUDCA with changes in signaling proteins or metabolic enzymes. |
| Transcriptomics | Biological effector to link presence with gene regulation. | Identify gene networks that are transcriptionally regulated by norUDCA. |
| Metagenomics | Substrate for microbial enzymes. | Determine which gut microbial species metabolize norUDCA and how it influences microbial community structure. |
Exploration of Novel Signaling Pathways and Cellular Targets
Research has already shown that norUDCA exerts powerful immunomodulatory effects, distinct from its parent compound, ursodeoxycholic acid (UDCA). nih.gov Studies have demonstrated that norUDCA can directly modulate the function of CD8+ T cells and T helper 17 (TH17) cells by targeting the mTORC1 signaling pathway. nih.govbmj.comresearchgate.net This interference with cellular metabolism leads to reduced inflammation and a shift from pathogenic effector T cells towards regulatory T cells. bmj.comhippocraticpost.com
Emerging research frontiers will likely focus on:
Dissecting T-Cell Immunometabolism: Using d5-norUDCA as a tool to precisely quantify cellular uptake and correlate it with metabolic shifts (e.g., glycolysis, glutaminolysis) in different T-cell subsets. nih.govresearchgate.net This can further elucidate how norUDCA reprograms immune cells.
Investigating Non-Immune Cell Targets: While effects on T-cells are prominent, future studies will explore other cellular targets. For instance, norUDCA has been shown to directly activate the TMEM16A chloride channel in cholangiocytes, promoting bile flow independently of traditional bile acid transporters. upmcphysicianresources.com Exploring its impact on other liver cells like hepatocytes, stellate cells, and Kupffer cells could reveal novel anti-fibrotic or anti-inflammatory mechanisms. nih.gov
Receptor De-orphanization: While norUDCA is not considered a potent ligand for nuclear receptors like FXR, its widespread effects suggest it may interact with other, less-characterized cellular sensors or membrane receptors. metwarebio.comresearchgate.net Future studies could employ chemical biology approaches using modified d5-norUDCA analogs to pull down and identify novel binding partners.
Table 3: Known and Emerging Cellular Targets of norUDCA
| Cellular Target | Key Signaling Pathway | Documented/Potential Effect |
|---|---|---|
| CD8+ T Cells | mTORC1 Signaling, Glycolysis | Reduces lymphoblastogenesis and expansion, alleviates hepatic immunopathology. nih.gov |
| TH17 Cells | mTORC1 Signaling, Glutaminolysis | Suppresses effector function, promotes transdifferentiation into regulatory T cells. bmj.com |
| Cholangiocytes | TMEM16A Activation | Increases bicarbonate secretion and bile flow. upmcphysicianresources.com |
| Hepatic Stellate Cells | (To be determined) | Potential direct anti-fibrotic effects. nih.gov |
Expanding Preclinical Research to Diverse Disease Models and Physiologies
The therapeutic potential of norUDCA has been extensively studied in models of cholestatic liver diseases like primary sclerosing cholangitis (PSC). nih.govkarger.com Its demonstrated anti-inflammatory, anti-fibrotic, and metabolism-modulating properties suggest its utility in a much broader range of diseases. nih.govkarger.com The availability of d5-norUDCA will be critical for detailed pharmacokinetic and mechanism-of-action studies in these new contexts.
Future preclinical research is expanding into:
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): Given its ability to modulate lipid metabolism and inflammation, norUDCA is a strong candidate for treating MASLD and its more severe form, MASH. researchgate.net
Inflammatory Bowel Disease (IBD): The strong immunomodulatory effects of norUDCA on intestinal T-cells make it a promising therapeutic for IBD, which is often comorbid with PSC. hippocraticpost.com
Non-Cholestatic Liver Injury: Studies in models of non-cholestatic liver injury have shown that norUDCA can reduce inflammation and cell damage, indicating its hepatoprotective effects are not limited to cholestasis. nih.govkarger.com
Extra-intestinal Immune Disorders: The systemic effects of norUDCA on T-cell function suggest it could be explored in other immune-mediated diseases beyond the gut-liver axis. hippocraticpost.com
The use of d5-norUDCA in these diverse models will allow for precise quantification of drug distribution and metabolism, helping to optimize therapeutic strategies and understand how the compound behaves in different physiological and pathological states.
Table 4: Potential Future Preclinical Disease Models for norUDCA Research
| Disease Area | Specific Model Example | Key Rationale for Investigation |
|---|---|---|
| Metabolic Liver Disease | Diet-induced models of MASH | Anti-inflammatory, anti-steatotic, and anti-fibrotic properties. researchgate.net |
| Inflammatory Bowel Disease | T-cell transfer colitis models | Direct modulation of TH17/Treg balance in the intestine. hippocraticpost.com |
| Autoimmune Hepatitis | Concanavalin A-induced hepatitis | Attenuation of T-cell-driven hepatic immunopathology. nih.govnih.gov |
| Neuroinflammation | Experimental autoimmune encephalomyelitis (EAE) | Potential for systemic immunomodulatory effects to impact CNS inflammation. hippocraticpost.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 24-Norursodeoxycholic Acid | norUDCA |
| 24-Norursodeoxycholic Acid-d5 | d5-norUDCA |
| Ursodeoxycholic Acid | UDCA |
| Carbon-13 | ¹³C |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 24-Nor Ursodeoxycholic Acid-d5, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves modifying ursodeoxycholic acid (UDCA) by removing the methyl group at position 24 and introducing deuterium atoms. Enzymatic hydroxylation using 7β-hydroxysteroid dehydrogenase (as seen in UDCA synthesis) may be adapted, but reaction conditions (pH, temperature, and co-factor availability) require optimization . Catalytic deuteration using palladium or platinum under controlled hydrogen-deuterium exchange conditions can improve isotopic purity. Yield optimization may involve adjusting solvent polarity (e.g., using deuterated methanol) and monitoring intermediates via LC-MS .
Q. How should researchers characterize the purity and stability of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210 nm and mass spectrometry (MS) to confirm isotopic purity. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as demonstrated for UDCA in decomposition studies (e.g., onset at ~220°C) . For long-term stability, store lyophilized samples at -20°C under inert gas to prevent oxidation .
Q. What in vitro models are suitable for preliminary assessment of this compound’s hepatoprotective effects?
- Methodological Answer : Primary human hepatocytes or HepG2 cell lines exposed to bile acid-induced toxicity (e.g., using taurochenodeoxycholic acid) are standard models. Measure cell viability via MTT assays and apoptosis markers (e.g., caspase-3 activity). Include UDCA as a positive control to compare efficacy, and validate results across at least three biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
- Methodological Answer : Discrepancies in absorption or metabolism may arise from species-specific differences in bile acid transporters (e.g., NTCP, ASBT). Conduct cross-species comparative studies using radiolabeled ([³H]) or stable isotope tracers. Pair in vivo bioavailability assays (plasma/tissue sampling) with in vitro transporter inhibition assays (e.g., using rifampicin for OATP inhibition). Apply pharmacokinetic modeling (non-compartmental analysis) to identify interspecies scaling factors .
Q. What experimental designs are recommended to study the impact of this compound on gut-liver axis signaling?
- Methodological Answer : Use gnotobiotic mouse models colonized with human microbiota to isolate microbiome-dependent effects. Combine transcriptomics (RNA-seq of liver tissue) and metabolomics (LC-MS/MS of portal vein bile acids) to map FXR/TGR5 signaling pathways. Include a cohort treated with antibiotics to decouple microbial vs. host metabolic contributions. Validate findings using intestinal organoids exposed to conditioned media from treated mice .
Q. How should researchers address batch-to-batch variability in deuterium labeling during large-scale production?
- Methodological Answer : Implement real-time reaction monitoring via FTIR or Raman spectroscopy to track deuteration efficiency. Optimize catalyst recycling (e.g., Pd/C) to reduce metal contamination. Use orthogonal purification methods: ion-exchange chromatography followed by recrystallization in deuterated solvents. Validate isotopic consistency using NMR (²H integration) and isotope ratio mass spectrometry (IRMS) .
Q. What statistical approaches are robust for analyzing contradictory outcomes in clinical trials involving this compound?
- Methodological Answer : Apply Bayesian hierarchical models to account for heterogeneity across study populations. Use propensity score matching to adjust for confounding variables (e.g., baseline liver function). For time-to-event data (e.g., disease progression), Cox proportional hazards models with frailty terms can address clustered outcomes. Sensitivity analyses (e.g., E-value calculations) should quantify unmeasured confounding .
Methodological Resources
- Synthesis & Characterization : Refer to enzymatic hydroxylation protocols and thermal analysis methodologies .
- In Vivo/In Vitro Models : Guidelines from cohort studies on UDCA and NAFLD trials provide frameworks for experimental design.
- Data Analysis : OpenSAFELY platform tools and NFPA/HMIS safety protocols ensure reproducibility and compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
